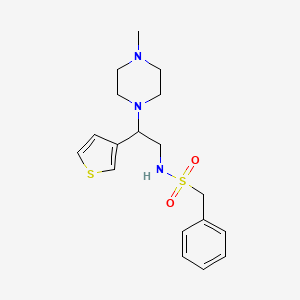
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C18H25N3O2S2 and its molecular weight is 379.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Piperazine Moiety : Enhances receptor binding and solubility.
- Thiophene Group : Contributes to electronic properties that may affect biological interactions.
- Methanesulfonamide Group : Imparts potential for various pharmacological activities.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O2S |
| Molecular Weight | 354.4692 g/mol |
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. These interactions can lead to various pharmacological effects, such as:
- Antimicrobial Activity : The compound shows potential against various bacterial strains.
- Anti-inflammatory Effects : It may inhibit cyclooxygenase (COX) enzymes, particularly COX-2.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- COX Inhibition :
- Pharmacokinetics :
Comparative Analysis with Similar Compounds
To better understand the unique attributes of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-yletheyl]oxamide | Chlorophenyl group | Enhanced lipophilicity |
| N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-furan-3-yletheyl]oxamide | Furan instead of thiophene | Different electronic properties |
| N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]oxalamide | Lacks thiophene | Distinct pharmacokinetic profiles |
Propriétés
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S2/c1-20-8-10-21(11-9-20)18(17-7-12-24-14-17)13-19-25(22,23)15-16-5-3-2-4-6-16/h2-7,12,14,18-19H,8-11,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOSUWPIGCRCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)CC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













